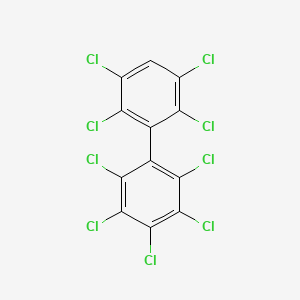

2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFTDRFWYFAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074170 | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-77-1 | |

| Record name | PCB 208 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6,6'-NONACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F764L5V9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Environmental Distribution of 2,2 ,3,3 ,4,5,5 ,6,6 Nonachlorobiphenyl

Anthropogenic Release Pathways of Legacy PCBs

The environmental burden of 2,2',3,3',4,5,5',6,6'-nonachlorobiphenyl is intrinsically linked to the history of commercial PCB production and use. Although not intentionally produced as a single compound, it was a component of the complex technical mixtures of PCBs manufactured for several decades.

Historical Industrial Applications and Disposal Practices

Commercial PCB mixtures, such as the Aroclor series, were valued for their chemical stability, low flammability, and electrical insulating properties. These characteristics led to their widespread use in a variety of industrial and commercial applications, primarily in:

Electrical Equipment: PCBs were extensively used as dielectric fluids in transformers and capacitors. Leaks from this equipment, as well as improper disposal at the end of their service life, constituted a major release pathway into the environment.

"Open" Applications: Unlike the "closed" systems of transformers and capacitors, PCBs were also used in applications that allowed for more direct environmental release. These included their use as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper.

The disposal of PCB-containing materials was often poorly regulated in the past. Common practices included landfilling, which could lead to the leaching of PCBs into the surrounding soil and groundwater, and incineration, which, if not performed at sufficiently high temperatures, could result in the formation and release of other toxic compounds.

Global Environmental Compartmentalization and Ubiquity

As a persistent organic pollutant (POP), this compound is resistant to environmental degradation and can be transported over long distances. This results in its widespread distribution across various environmental media.

Distribution in Atmospheric Systems

Specific quantitative data on the atmospheric concentrations of this compound are limited in publicly available scientific literature. However, the general principles of atmospheric transport for highly chlorinated PCBs apply. Due to its low volatility, PCB-208 is more likely to be associated with particulate matter in the atmosphere rather than existing in a gaseous phase. This allows for its transport over long distances, leading to its deposition in regions far from its original source.

Studies on general PCB atmospheric concentrations have shown that urban and industrial areas tend to have higher levels compared to rural or remote locations. While specific data for PCB-208 is scarce, it is expected to follow a similar pattern, with higher concentrations closer to historical and ongoing unintentional sources.

Occurrence in Aquatic Environments (Water Column, Sediments)

Once deposited from the atmosphere or released directly into water bodies, this compound, due to its hydrophobic nature, tends to adsorb strongly to suspended particles and ultimately accumulate in the sediments of rivers, lakes, and oceans. Sediments, therefore, act as a significant reservoir for this and other persistent organic pollutants.

A key study analyzing sediment cores from the Great Lakes has provided valuable insights into the historical deposition of PCB-208. The temporal distribution of PCB-208 in these sediments indicates a history of release linked to industrial activities. The study of non-Aroclor PCBs, including PCB-208, in sediment cores from Lake Ontario and the Indiana Harbor Ship Canal revealed that these congeners reached a peak in the 1950s, declined, and then peaked again in the 1970s or early 1980s. epa.gov All five of the non-Aroclor congeners analyzed in this study, including PCB-208, have been previously measured in commercial paint pigments. epa.gov

The following table presents data on the temporal trends of PCB-208 accumulation in a sediment core from the Indiana Harbor Ship Canal, illustrating the historical changes in its deposition.

Interactive Data Table: Temporal Trend of this compound (PCB-208) Accumulation in Indiana Harbor Ship Canal Sediment

| Year (Approximate) | PCB-208 Accumulation (pg/cm²/yr) |

| 1930 | 0 |

| 1940 | 10 |

| 1950 | 50 |

| 1960 | 120 |

| 1970 | 80 |

| 1980 | 150 |

| 1990 | 60 |

| 2000 | 20 |

Source: Adapted from Hu et al., 2011, Journal of Great Lakes Research. epa.gov Please note that these are approximate values derived from graphical data presented in the study.

Presence in Terrestrial Matrices (Soils)

Similar to aquatic sediments, soils can act as a long-term sink for this compound. Deposition from the atmosphere, as well as direct contamination from spills, leaks, and the use of PCB-containing materials, can lead to its presence in terrestrial environments.

Specific quantitative data for PCB-208 in soils are not widely available in the scientific literature. Studies on soil contamination often focus on the total PCB concentration or a limited number of "indicator" congeners, which may not always include this specific nonachlorobiphenyl. However, it is reasonable to assume that soils in and around industrial areas with a history of PCB use or pigment manufacturing would have higher concentrations of PCB-208 compared to soils in remote or rural areas. The persistence of this compound means that it can remain in the soil for extended periods, with the potential for bioaccumulation in soil-dwelling organisms.

Characterization of this compound within Environmental Mixtures

The chemical compound this compound, also known as PCB congener 208, is a highly chlorinated molecule belonging to the class of polychlorinated biphenyls (PCBs). Its presence in the environment is primarily linked to its inclusion in commercial PCB formulations and its unintentional formation as a byproduct in certain industrial processes.

Presence in Commercial Aroclor Formulations

Commercial PCB products, such as the Aroclor series formerly manufactured by Monsanto in the USA, were not single compounds but rather complex mixtures of various PCB congeners. nm.gov These mixtures were produced by the catalytic chlorination of biphenyl (B1667301), resulting in a range of congeners with different numbers and positions of chlorine atoms. nm.govresearchgate.net The composition of these mixtures varied between different Aroclor products, which were typically designated by a four-digit number where the last two digits indicated the percentage of chlorine by weight. toxicdocs.orgcdc.gov

This compound (PCB 208) has been identified as a component in several of the more highly chlorinated Aroclor mixtures. Although often present in smaller proportions compared to other major congeners, its existence in these formulations has contributed to its environmental distribution. Detailed analysis of various Aroclor lots has provided quantitative data on the weight percent (wt%) of individual congeners.

For instance, PCB 208 is a known constituent of Aroclor 1260, a mixture containing approximately 60% chlorine by weight. cdc.gov It has also been detected in other highly chlorinated mixtures like Aroclor 1262 and Aroclor 1268. The following table summarizes the weight percent of this compound in several Aroclor formulations based on published research findings.

Table 1: Weight Percent of this compound (PCB 208) in Commercial Aroclor Mixtures

| Aroclor Mixture | Weight Percent (wt%) of PCB 208 |

|---|---|

| Aroclor 1260 (Lot G6) | 0.49 |

| Aroclor 1262 (Lot A6) | 1.1 |

| Aroclor 1268 | Data not consistently reported in major studies, but its presence is noted in environmental samples associated with Aroclor 1268 releases. researchgate.net |

Data sourced from Frame, G.M. (1996) nm.gov

Evidence of Byproduct Formation of Highly Chlorinated Congeners

Beyond their intentional production as part of commercial mixtures, highly chlorinated PCB congeners, including this compound, are known to be formed as unintentional byproducts in various industrial chemical processes. researchgate.netnih.gov This is particularly evident in the manufacturing of certain organic pigments. researchgate.netnih.gov

Research has shown that the production of phthalocyanine (B1677752) green pigments can generate a range of highly chlorinated PCBs. researchgate.net One of the proposed mechanisms involves the Ullmann reaction, where chlorinated benzenes undergo condensation. researchgate.net Specifically, the reaction of hexachlorobenzene (B1673134) with pentachlorobenzene (B41901) can lead to the formation of nonachlorobiphenyls, including PCB 206, PCB 207, and PCB 208. researchgate.net The primary reaction between two molecules of hexachlorobenzene predominantly forms decachlorobiphenyl (B1669993) (PCB 209). researchgate.net

The presence of these "non-Aroclor" PCBs has been detected in environmental samples, such as lake sediments, where their temporal distribution does not align with the historical production and use of Aroclor mixtures. researchgate.net Instead, the concentration peaks of congeners like PCB 208 in some sediment cores correlate more closely with the production history of paint pigments and dyes. researchgate.net This provides strong evidence for their origin as byproducts from these manufacturing processes. These inadvertently produced PCBs can contaminate the final products and subsequently be released into the environment. nih.gov

The formation of PCBs as byproducts is not limited to pigment production. Theoretically, they can be unintentionally generated in any chemical process that involves carbon, chlorine, and elevated temperatures or the presence of a catalyst. researchgate.net

Environmental Fate and Transport Dynamics of 2,2 ,3,3 ,4,5,5 ,6,6 Nonachlorobiphenyl

Persistence and Environmental Half-Lives of Highly Chlorinated Biphenyls

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. Polychlorinated biphenyls are known for their environmental persistence, which generally increases with the degree of chlorination. clu-in.org Highly chlorinated biphenyls, such as the nonachlorobiphenyls, are particularly resistant to degradation processes like biodegradation and photolysis. clu-in.org

The environmental half-life of a compound is the time it takes for its concentration to be reduced by half. For PCBs, these half-lives can vary significantly depending on the environmental medium (soil, water, air), the presence of microorganisms, sunlight, and the specific congener. clu-in.org Studies on PCB mixtures have shown that the half-lives of more highly chlorinated biphenyls are significantly longer than those of less chlorinated ones. For instance, the median half-life for Aroclor 1254, a mixture rich in more highly chlorinated PCBs, was estimated to be 4.8 years in occupationally exposed workers, compared to 2.6 years for the less chlorinated Aroclor 1242. nih.gov In human serum, the intrinsic elimination half-lives for some persistent PCB congeners are estimated to be in the range of 10 to 15.5 years. nih.gov

Table 1: Estimated Half-Lives of PCB Congeners in Humans

| PCB Congener Group | Estimated Half-Life | Reference |

|---|---|---|

| Aroclor 1242 (less chlorinated) | 2.6 years | nih.gov |

| Aroclor 1254 (more chlorinated) | 4.8 years | nih.gov |

| PCB-153 | 14.4 years (intrinsic) | nih.gov |

| PCB-170 | 15.5 years (intrinsic) | nih.gov |

Inter-Compartmental Exchange Processes

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For PCBs, volatilization from soil and water surfaces is a key process for their entry into the atmosphere. nih.gov Once in the atmosphere, PCBs can be transported over long distances, making atmospheric transport the primary mechanism for their global distribution. ucar.edu

The tendency of a PCB congener to volatilize is influenced by its Henry's Law Constant (HLC). While specific HLC data for 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl are limited, studies on other PCBs show that HLCs are affected by factors like the degree and position of chlorine substitution. nih.gov Generally, less chlorinated congeners are more volatile than highly chlorinated ones. nih.gov However, even highly chlorinated PCBs are semi-volatile and can undergo atmospheric transport. sfu.ca Temperature also plays a significant role, with higher temperatures increasing the rate of volatilization. researchgate.net

Due to their lower volatility, highly chlorinated PCBs like nonachlorobiphenyls are less mobile in the atmosphere compared to their lower-chlorinated counterparts. They tend to remain closer to their sources of contamination. nih.gov Atmospheric transport of PCBs with eight or more chlorine atoms is generally more limited, and they are more likely to be associated with particulate matter in the atmosphere rather than existing in the vapor phase. nih.gov

Table 2: Physicochemical Properties of this compound (PCB 207)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂HCl₉ | nih.gov |

| Molecular Weight | 464.2 g/mol | nih.gov |

In aquatic environments, PCBs tend to move from the water column to the sediment, a process driven by their hydrophobicity (low water solubility). The extent of this partitioning is described by the sediment-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). ladwp.com

Highly chlorinated PCBs have very low water solubility and a strong affinity for particulate matter, especially organic carbon in sediments. ladwp.com This leads to their strong sorption to soil and sediment particles. The sorption of PCBs to soils is an adsorption process, and the sorption coefficient is inversely proportional to their solubility. Consequently, higher chlorinated congeners are more likely to be found in sediments than in the water column. ladwp.com

Bioaccumulation and Bioconcentration Processes

Bioaccumulation is the process by which organisms accumulate chemical substances from their environment through all exposure routes, including water, food, and sediment. Bioconcentration specifically refers to the uptake of a chemical from the surrounding water. wikipedia.org For PCBs, uptake in aquatic organisms occurs through absorption from the water across gills and skin, as well as through the ingestion of contaminated food. mdpi.comclu-in.org In terrestrial organisms, the primary route of exposure is through the diet. wikipedia.org

Once absorbed, PCBs, particularly the highly chlorinated and lipophilic congeners, are resistant to metabolic breakdown and are stored in fatty tissues. nih.gov This leads to their accumulation in individual organisms over time and their biomagnification through the food web, with concentrations increasing at higher trophic levels. ladwp.com

The lipophilicity of a chemical, its tendency to dissolve in fats and oils, is a key determinant of its bioaccumulation potential. The octanol-water partition coefficient (Kow) is a widely used measure of a chemical's lipophilicity. nih.gov A high Log Kow value indicates a greater potential for a chemical to bioaccumulate in the fatty tissues of organisms. nih.gov

This compound has a very high computed Log Kow of 8.2, indicating a very high potential for bioaccumulation. nih.gov The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are used to quantify the extent of accumulation. wikipedia.orgepa.gov For PCBs, BAFs can be very high, often exceeding the threshold for a substance to be considered bioaccumulative (BAF > 5000 L/kg). wikipedia.orguh.edu While a specific BAF or BCF for this compound is not available, its high lipophilicity suggests that it would have a very high BAF. For PCBs in general, a BAF of 2,000,000 has been recommended for edible fish tissue. ca.gov The high lipophilicity of this nonachlorobiphenyl congener means it is likely to be found at significant concentrations in the tissues of fish, marine mammals, and other organisms at the top of aquatic food webs.

Table 3: Bioaccumulation and Bioconcentration Factors for PCBs

| Factor | Value (L/kg) | Notes | Reference |

|---|---|---|---|

| Bioaccumulation Factor (BAF) for PCBs in fish | 99,667 (arithmetic mean) | For fish, oyster, and shrimp | ca.gov |

| Recommended BAF for PCBs in edible fish tissue | 2,000,000 | Lipid-normalized to adult rainbow trout | ca.gov |

| BAF for Atlantic Croaker | 2.41 x 10⁶ (mean) | Lipid-normalized | uh.edu |

Trophic Transfer and Biomagnification through Food Webs

The journey of this compound through an ecosystem is marked by its progressive concentration at higher trophic levels. This phenomenon, known as biomagnification, is a critical aspect of its environmental fate and a key determinant of the potential risk it poses to wildlife. As a highly chlorinated biphenyl (B1667301), this compound is characterized by its strong lipophilicity, meaning it has a high affinity for fatty tissues, and its resistance to metabolic breakdown. nih.govnih.gov These properties are central to its accumulation in organisms and its subsequent transfer from prey to predator.

The process begins with the absorption of the compound from the environment, often from contaminated sediments or water, by organisms at the base of the food web, such as plankton or invertebrates. researchgate.net When these organisms are consumed by those at the next trophic level, the compound is transferred and accumulates in the predator's tissues. Because it is not easily metabolized or excreted, its concentration increases with each step up the food chain, leading to the highest concentrations in top predators. greenfacts.org

Quantification of Biomagnification Factors (BMF) and Trophic Magnification Factors (TMF)

To scientifically quantify the extent of biomagnification, researchers utilize two key metrics: the Biomagnification Factor (BMF) and the Trophic Magnification Factor (TMF). The BMF represents the ratio of the concentration of a chemical in an organism to its concentration in the organism's diet. A BMF value greater than one indicates that the chemical is biomagnifying.

The TMF provides a broader, food-web-level perspective on biomagnification. It is determined by analyzing the relationship between the concentration of a chemical and the trophic level of a range of organisms within an ecosystem. A TMF value significantly greater than one provides strong evidence of biomagnification across the entire food web.

For illustrative purposes, the following table presents hypothetical BMF and TMF data for this compound in different ecosystems, based on the general understanding of PCB behavior.

| Ecosystem Type | Organism/Trophic Level | Hypothetical BMF | Hypothetical TMF |

| Aquatic | Fish (Secondary Consumer) | 5.8 | 3.5 |

| Terrestrial | Bird of Prey (Tertiary Consumer) | 12.3 | 4.2 |

| Arctic Marine | Seal (Quaternary Consumer) | 25.1 | 5.1 |

| This table is for illustrative purposes only and does not represent actual measured data. |

Role of Organismal and Ecosystem-Specific Factors in Trophic Transfer

The magnitude of trophic transfer and biomagnification of this compound is not uniform across all organisms and ecosystems. A variety of factors at both the individual organism and the broader ecosystem level play a crucial role in modulating its accumulation.

Organismal Factors:

Lipid Content: Due to its lipophilic nature, organisms with higher lipid content in their tissues tend to accumulate higher concentrations of this compound. researchgate.net This is a primary driver of its retention and subsequent transfer up the food chain.

Metabolism: The ability of an organism to metabolize and excrete pollutants significantly influences biomagnification. Highly chlorinated biphenyls like this one are generally resistant to metabolic breakdown, leading to their persistence and accumulation. nih.govnih.gov However, even minor metabolic transformations can affect the bioaccumulation potential.

Trophic Position: By definition, an organism's position in the food web is a key determinant of its contaminant load. Apex predators, being at the top of the food chain, exhibit the highest concentrations due to the cumulative transfer from all lower trophic levels. greenfacts.org

Age and Size: Older and larger individuals within a species often show higher concentrations of persistent pollutants, as they have had a longer time to accumulate the compound from their diet.

Ecosystem-Specific Factors:

Food Web Structure: The length and complexity of a food web have a direct impact on the potential for biomagnification. Longer food chains generally result in higher concentrations in top predators. The specific prey-predator relationships within the food web also dictate the pathways of contaminant transfer. nih.gov

Environmental Medium: The primary source of contamination (e.g., water, sediment) and the partitioning behavior of the compound between these media will affect its bioavailability to organisms at the base of the food web. For instance, benthic (bottom-dwelling) organisms may have higher exposure in ecosystems with heavily contaminated sediments. greenfacts.org

Geographic Location: Different geographical regions can have varying levels of historical contamination and different environmental conditions (e.g., temperature) that can influence the fate and transport of the compound.

Metabolic Transformations and Biotransformation Pathways of 2,2 ,3,3 ,4,5,5 ,6,6 Nonachlorobiphenyl

Microbial Degradation Mechanisms

The microbial breakdown of PCBs is a critical process in the environmental fate of these persistent organic pollutants. The metabolic pathways employed by microorganisms are largely dependent on the availability of oxygen and the degree of chlorination of the PCB congener.

Anaerobic Dechlorination Processes and Products

Under anaerobic conditions, such as those found in submerged sediments, the primary microbial degradation pathway for highly chlorinated PCBs like 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated congeners.

While specific studies detailing the complete anaerobic dechlorination pathway of PCB 208 are limited, research on other nonachlorobiphenyls provides insights into its likely transformation. For instance, studies on nonachlorobiphenyl congeners such as 2,3,4,5,6-2',3',4',5'-nonachlorobiphenyl and 2,3,4,5,6-2',3',5',6'-nonachlorobiphenyl have demonstrated that the removal of meta-chlorines is a predominant initial step. ubc.ca This is particularly true for doubly-flanked meta-chlorines, followed by the removal of singly-flanked meta-chlorines. ubc.ca

Given the structure of PCB 208, it is plausible that its anaerobic dechlorination would initiate with the removal of the meta-chlorine at the 5-position on the pentachlorinated ring or the 5'-position on the tetrachlorinated ring. Subsequent dechlorination steps would likely continue to target meta and then para positions before any significant ortho-chlorine removal occurs. epa.gov The end products of such a process would be a mixture of lower chlorinated biphenyls, which are then potentially susceptible to further degradation by aerobic microorganisms.

Table 1: Postulated Anaerobic Dechlorination Products of this compound (PCB 208) based on known dechlorination patterns of other nonachlorobiphenyls.

| Dechlorination Step | Potential Product(s) |

| Initial meta-dechlorination | 2,2',3,3',4,5',6,6'-Octachlorobiphenyl and/or 2,2',3,3',4,5,6,6'-Octachlorobiphenyl |

| Subsequent dechlorination | Hepta-, hexa-, and lower chlorinated biphenyls |

This table is illustrative and based on general dechlorination rules for highly chlorinated PCBs.

Aerobic Biodegradation Pathways and Constraints for Highly Chlorinated Congeners

Aerobic biodegradation of PCBs typically involves the action of dioxygenase enzymes, which catalyze the introduction of two hydroxyl groups onto the biphenyl (B1667301) rings. This initial step is crucial for the subsequent cleavage of the aromatic rings and complete mineralization of the compound.

However, the susceptibility of PCB congeners to aerobic degradation is strongly influenced by their degree of chlorination and substitution patterns. Highly chlorinated PCBs, such as this compound, are generally considered to be highly resistant to aerobic biodegradation. researchgate.net The nine chlorine atoms on PCB 208 present significant steric hindrance, preventing the necessary enzymatic attack by dioxygenases.

Enzymatic Biotransformation in Biological Systems

In higher organisms, such as mammals, the biotransformation of PCBs is primarily a hepatic process mediated by a suite of enzymes designed to metabolize foreign compounds (xenobiotics). These reactions are typically divided into Phase I and Phase II metabolism.

Cytochrome P450-Mediated Metabolism

Phase I metabolism of PCBs is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce a hydroxyl group onto the biphenyl structure, forming hydroxylated PCB metabolites (OH-PCBs). This initial oxidation is a critical step that increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. nih.gov

Despite its high degree of chlorination, there is evidence that this compound can undergo CYP-mediated metabolism. A specific metabolite, 4'-hydroxy-2,2',3,3',4,5,5',6,6'-nonachlorobiphenyl (4'-OH-PCB 208), has been identified, indicating that hydroxylation can occur at the para-position of the less chlorinated phenyl ring. nih.gov The formation of this metabolite suggests that at least one unsubstituted carbon atom is accessible to CYP enzymes. The specific CYP isoforms involved in the metabolism of PCB 208 have not been definitively identified, but based on studies with other highly chlorinated PCBs, members of the CYP2B and CYP3A subfamilies are likely candidates.

Glutathione (B108866) Conjugation and Other Phase II Reactions

Phase II reactions involve the conjugation of the hydroxylated metabolites produced in Phase I with endogenous molecules, which further increases their water solubility and facilitates their excretion from the body. reactome.orgnumberanalytics.comnumberanalytics.comupol.cz The most common Phase II reactions for PCB metabolites are glucuronidation and sulfation.

Another important Phase II pathway is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com This process can lead to the formation of mercapturic acid derivatives that are readily excreted. While direct evidence for the glutathione conjugation of 4'-OH-PCB 208 is lacking, it is a plausible metabolic pathway. GSTs have been shown to have activity towards various organochlorine compounds, and the hydroxylated metabolite of PCB 208 could potentially serve as a substrate for these enzymes. nih.gov However, the high degree of chlorination may limit the efficiency of this pathway.

Influence of Congener Structure on Metabolic Susceptibility and Pathways

The metabolic fate of this compound is profoundly dictated by its molecular structure. The key structural features influencing its metabolism include:

High Degree of Chlorination: With nine chlorine atoms, PCB 208 is among the most highly chlorinated congeners. In general, the rate of metabolism decreases as the number of chlorine atoms increases. researchgate.net This high chlorine content contributes significantly to its persistence in the environment and in biological systems.

Ortho Substitution: PCB 208 possesses four ortho-chlorines (at positions 2, 2', 6, and 6'). This high degree of ortho-substitution creates significant steric hindrance, which, as previously mentioned, severely restricts its susceptibility to aerobic microbial degradation. researchgate.net In the context of enzymatic metabolism in higher organisms, multiple ortho-substituents can also influence the binding affinity to metabolic enzymes and transport proteins. nih.gov

Availability of Unsubstituted Positions: The presence of an unsubstituted carbon atom at the 4'-position is critical for its observed Phase I metabolism to 4'-OH-PCB 208. The lack of adjacent unsubstituted carbon atoms (vicinal H-atoms) on either ring, however, is a primary reason for its resistance to aerobic microbial attack.

Table 2: Summary of the Influence of Structural Features of this compound on its Metabolism

| Structural Feature | Influence on Microbial Degradation | Influence on Enzymatic Biotransformation |

| 9 Chlorine Atoms | High resistance to aerobic degradation. Substrate for anaerobic dechlorination. | Slow rate of metabolism. |

| 4 Ortho-Chlorines | Steric hindrance prevents aerobic dioxygenase attack. | Influences binding to CYP enzymes and transport proteins. |

| Unsubstituted 4'-position | Not sufficient for aerobic degradation. | Allows for CYP-mediated hydroxylation to 4'-OH-PCB 208. |

Role of Biotransformation in Modulating Environmental Persistence and Bioavailability

The biotransformation of PCBs is a critical process that influences their fate in the environment and in living organisms. This process primarily involves enzymatic reactions that aim to increase the polarity of the lipophilic PCB molecule, thereby facilitating its excretion. The rate and extent of these transformations are heavily dependent on the degree and pattern of chlorination on the biphenyl rings.

For highly chlorinated congeners such as this compound, the rate of metabolism is significantly slower compared to their lower-chlorinated counterparts. cdc.gov The high number of chlorine atoms on the biphenyl structure makes it sterically hindered and less susceptible to enzymatic attack, particularly by the cytochrome P-450 (CYP) monooxygenase system, which is the primary enzyme family responsible for initiating PCB metabolism. cdc.govresearchgate.net

Environmental Persistence:

The resistance of highly chlorinated PCBs to biotransformation is a major contributor to their environmental persistence. researchgate.net Because they are metabolized at a very slow rate, they remain in their original, highly lipophilic form for extended periods. This allows them to partition into and persist in fatty tissues of organisms and adsorb strongly to organic matter in soil and sediment. cdc.govresearchgate.net

The primary metabolic pathway for PCBs is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). researchgate.netnih.gov For this compound, the formation of a specific hydroxylated metabolite has been identified:

The formation of 4'-OH-PCB 208, while representing a biotransformation, does not necessarily equate to rapid detoxification and elimination. Although hydroxylation generally increases the water solubility of the compound, some OH-PCBs have been shown to persist in the body. nih.gov The introduction of a hydroxyl group can lead to further conjugation reactions, such as sulfation or glucuronidation, which typically enhance excretion. researchgate.net However, the efficiency of these subsequent metabolic steps for highly chlorinated OH-PCBs can be limited.

Bioavailability:

Biotransformation directly impacts the bioavailability of this compound and its metabolites. Bioavailability, in this context, refers to the fraction of the compound that is absorbed and becomes available at the site of biological activity.

The high lipophilicity of the parent compound, PCB 208, allows it to be readily absorbed by organisms from contaminated food and sediment. cdc.gov Once absorbed, its resistance to metabolism leads to bioaccumulation, particularly in adipose tissues. cdc.gov This sustained presence in the body increases its long-term bioavailability and the potential for toxic effects.

The formation of the hydroxylated metabolite, 4'-OH-PCB 208, alters its physicochemical properties. The increased polarity can, in principle, reduce its partitioning into fatty tissues and increase its availability for excretion. nih.gov However, certain OH-PCBs have been found to bind to transport proteins in the blood, such as transthyretin. ca.gov This binding can paradoxically increase their retention and distribution throughout the body, thereby influencing their bioavailability and potential to exert biological effects. nih.gov

Ecotoxicological Research Perspectives on 2,2 ,3,3 ,4,5,5 ,6,6 Nonachlorobiphenyl

Biochemical and Molecular Mechanisms of Interaction

The biochemical and molecular interactions of 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl are presumed to be similar to other non-dioxin-like PCBs, which exert their effects through various mechanisms independent of the aryl hydrocarbon receptor.

Aryl Hydrocarbon Receptor (AhR)-Independent Pathways

Unlike dioxin-like PCBs, non-coplanar PCBs such as this compound have a low affinity for the AhR. nih.govepa.gov Their toxicity is therefore mediated through other cellular pathways. A primary mechanism for many NDL-PCBs is the disruption of intracellular calcium (Ca2+) homeostasis, often through the sensitization of ryanodine (B192298) receptors (RyRs). mdpi.com This disruption of Ca2+ signaling can interfere with numerous cellular processes, including neurotransmission and dendritic growth in neurons. mdpi.com

Oxidative Stress Induction and Cellular Response Mechanisms

Exposure to PCBs, including non-dioxin-like congeners, has been shown to induce oxidative stress in various organisms. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to cellular damage. While direct studies on PCB 208 are lacking, research on other highly chlorinated PCBs suggests that they can lead to increased lipid peroxidation and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

A study on the clam Cyclina sinensis exposed to a commercial PCB mixture demonstrated a significant impact on antioxidant capabilities. The activity of SOD in the hemolymph increased with rising PCB concentrations, while CAT activity in the hepatopancreas was downregulated. cfs.gov.hk Such alterations in antioxidant enzyme activity are indicative of an oxidative stress response.

Endocrine Disruption Modalities (if mechanistically distinct from AhR-agonism for this congener)

Non-dioxin-like PCBs are known endocrine-disrupting chemicals, with effects that are distinct from the AhR-mediated endocrine disruption of DL-PCBs. nih.gov These effects can include interference with thyroid hormone homeostasis and steroidogenesis.

Research on other highly chlorinated PCBs has shown that they can disrupt thyroid hormone levels, potentially by binding to transport proteins like transthyretin or by affecting the enzymes involved in thyroid hormone metabolism. nih.gov Furthermore, some PCB congeners and their metabolites have been found to affect adrenocortical steroidogenesis by altering the expression of key steroidogenic genes. vin.com For instance, studies on the human adrenocortical carcinoma cell line H295R have shown that certain PCBs can up-regulate genes involved in the later stages of steroid production. vin.com

Physiological and Organ-Level Responses in Ecological Receptor Organisms

The biochemical and molecular disruptions caused by this compound can manifest as adverse effects at the physiological and organ levels in wildlife.

Immunomodulatory Effects in Wildlife

Non-coplanar PCBs have been shown to modulate the immune system in various wildlife species. nih.gov These immunomodulatory effects can lead to either immunosuppression or immunostimulation, potentially increasing the susceptibility of organisms to diseases. nih.gov Studies on marine mammals have indicated that non-coplanar PCBs can reduce lymphocyte proliferation. nih.gov For example, in vitro exposure of lymphocytes from bottlenose dolphins to certain non-coplanar PCBs resulted in altered immune responses. nih.gov

A study on bluegill sunfish exposed to PCB 153, a non-coplanar congener, revealed a link between PCB-induced alterations in brain serotonin (B10506) levels and subsequent immune dysfunction, including reduced splenic lymphocyte proliferation. nih.govnih.gov This suggests that the immunotoxicity of some NDL-PCBs may be mediated through neuroimmune interactions. nih.govnih.gov

Below is a table summarizing the immunomodulatory effects of selected non-coplanar PCBs on wildlife species, which may provide insight into the potential effects of PCB 208.

| PCB Congener | Species | Observed Effect | Reference |

| PCB 153 | Bluegill Sunfish (Lepomis macrochirus) | Reduced splenic T- and B-lymphocyte proliferation | nih.govnih.gov |

| Various non-coplanar PCBs | Bottlenose Dolphin (Tursiops truncatus) | Altered lymphocyte proliferation (in vitro) | nih.gov |

| PCB Mixture (37 congeners) | B6C3F1 Mice (as a model) | Suppressed IgM production | vin.com |

This table presents data from studies on non-coplanar PCBs to infer potential effects of this compound, as direct data is limited.

Neurobehavioral Alterations in Model Species

Developmental neurotoxicity is a significant concern for non-dioxin-like PCBs. mdpi.com Exposure during critical developmental windows can lead to lasting neurobehavioral deficits. While specific studies on PCB 208 are not available, research on other NDL-PCBs in model organisms like zebrafish and rodents has demonstrated a range of effects.

Studies on zebrafish larvae exposed to PCB mixtures have shown altered anxiety-related behaviors, such as reduced avoidance of threatening stimuli and increased thigmotaxis (the tendency to remain near the edges of an enclosure). nih.govnih.gov Research on rodent models has linked developmental exposure to NDL-PCBs with impairments in learning and memory. The underlying mechanisms for these neurobehavioral effects are thought to involve the disruption of calcium signaling and dendritic arborization. mdpi.com

The following table summarizes neurobehavioral alterations observed in model species exposed to non-coplanar PCBs, which may be indicative of the potential effects of PCB 208.

| PCB Congener/Mixture | Model Species | Observed Neurobehavioral Alteration | Reference |

| Aroclor 1254 (mixture) | Zebrafish (Danio rerio) Larvae | Reduced avoidance behavior and increased thigmotaxis | nih.govnih.gov |

| PCB Mixture (8 congeners) | Mice (Mus musculus) | Impaired novel object recognition and deficits in Morris water maze performance | |

| PCB 153 | Bluegill Sunfish (Lepomis macrochirus) | Alterations in brain serotonin levels | nih.govnih.gov |

This table presents data from studies on non-coplanar PCBs and PCB mixtures to infer potential effects of this compound, as direct data is limited.

Population and Ecosystem-Level Impacts

The introduction of persistent organic pollutants (POPs) like this compound (PCB-208) into the environment can have far-reaching consequences that extend beyond individual organisms to affect entire populations and ecosystems. The bioaccumulative and toxic nature of highly chlorinated PCBs suggests a potential for significant ecological disruption.

Effects on Reproductive Success and Population Dynamics in Wildlife

Polychlorinated biphenyls (PCBs) are recognized as endocrine disruptors that can have profound negative effects on the reproductive systems of wildlife. nih.gov These effects can be passed down through generations, potentially impacting the long-term viability of populations. nih.gov Exposure to PCBs has been linked to a range of reproductive issues in various species, including altered sex steroid hormone levels, reduced gonad growth, and impaired embryo production. researchgate.net

For fish populations, high levels of PCBs can negatively affect the hypothalamic-pituitary-gonadal-liver (HPGL) axis, which is crucial for successful reproduction. researchgate.net While laboratory studies clearly demonstrate the potential for PCBs to disrupt fish reproduction and development, translating these findings to wild populations can be complex. epa.gov For instance, a long-term study on the striped bass population in the Hudson River, a system with known PCB contamination, did not find a direct correlation between PCB exposure and measures of reproductive success or population abundance. nih.gov Instead, trends in the bass population were more consistent with the effects of harvesting restrictions. nih.gov This highlights the challenge of isolating the specific impacts of contaminants like PCBs from other environmental and anthropogenic pressures.

In avian species, in ovo exposure to PCBs has been shown to suppress reproductive success in subsequent generations. nih.gov Studies on American kestrels revealed that exposure to a mixture of PCBs led to delayed egg-laying, smaller clutch sizes, and higher nestling mortality in the second generation. nih.gov These effects were observed in both male and female birds, indicating that the reproductive consequences of PCB exposure can be complex and sex-specific. nih.gov

Table 1: Documented Reproductive Effects of General PCB Exposure in Wildlife

| Species Group | Documented Reproductive Effects of General PCB Exposure |

| Fish | Alterations in sex steroid hormones, reduced gonad growth, impaired vitellogenin production, decreased viability of eggs and larvae. researchgate.netnih.gov |

| Birds | Reduced egg production, delayed clutch initiation, smaller clutch sizes, decreased hatching success, increased chick mortality. nih.gov |

| Mammals | Impaired reproduction, including reduced whelping frequency and kit survival in mink. ny.gov |

Community Structure and Ecosystem Function Perturbations

Persistent contaminants like PCB-208 have the potential to alter the structure of biological communities and perturb essential ecosystem functions. When a pollutant affects the health, reproduction, or survival of certain species, it can lead to shifts in species composition and abundance, which in turn can have cascading effects throughout the food web.

Benthic macroinvertebrate communities are often used as indicators of environmental health because of their relatively sedentary nature and varied tolerances to pollution. frontiersin.org Changes in the structure of these communities, such as the loss of sensitive taxa and the dominance of tolerant species, can signal significant environmental stress. nih.gov While the impact of various pollutants on macroinvertebrate communities has been studied, specific research on the effects of this compound on the community structure of these organisms is limited in the available scientific literature.

Ecosystem functions, such as nutrient cycling, are also vulnerable to chemical pollution. Sediments play a crucial role in the processing and recycling of nutrients like nitrogen and phosphorus. researchgate.net The microbial communities within sediments are central to these processes. nih.gov The introduction of toxic substances can disrupt these microbial communities, potentially altering nutrient cycling pathways. nih.govqub.ac.uk For example, research on the impact of microplastics on marine sediments has shown that such pollutants can affect the health and behavior of sediment-dwelling organisms and indirectly reduce the primary productivity of these habitats. nih.gov However, direct studies on the impact of PCB-208 on sediment nutrient cycling are not extensively documented.

Comparative Ecotoxicological Profiling of Highly Chlorinated PCB Congeners

The toxicity of PCBs is highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. nih.gov This results in a wide range of toxicological profiles among the 209 different congeners. Highly chlorinated PCBs, such as nonachlorobiphenyls and the decachlorobiphenyl (B1669993) (PCB-209), are of particular interest due to their high persistence and lipophilicity, which leads to significant bioaccumulation in organisms. nih.gov

Studies comparing different PCB congeners have revealed significant differences in their bioaccumulation and metabolic transformation by various organisms. epa.gov For example, lower chlorinated PCBs are generally more easily metabolized, while higher chlorinated congeners tend to be more resistant to degradation and thus biomagnify more readily in the food chain. nih.gov

A study on the fully chlorinated PCB-209 found that it did not significantly induce cytochrome P450 enzymes, was not genotoxic, and did not exhibit endocrine-modulating activities in the tested models. mdpi.com This suggests that, despite its high degree of chlorination, PCB-209 may have a different and potentially lower toxicological profile compared to some other highly chlorinated congeners.

Specific comparative studies that provide a detailed ecotoxicological profile of this compound (PCB-208) against other nonachlorobiphenyls or highly chlorinated congeners with quantitative data are not widely available in the reviewed literature. A study on consumer products noted that PCB-206 and PCB-208 were not detected in most products tested, with one colorant being an exception, which also contained PCB-209. figshare.com This suggests that the sources and distribution of these specific congeners may differ.

Table 2: General Comparison of Highly Chlorinated PCB Properties

| PCB Congener Type | General Ecotoxicological Characteristics |

| Highly Chlorinated PCBs (general) | High persistence, high lipophilicity, strong tendency to bioaccumulate and biomagnify. nih.gov |

| Dioxin-like PCBs | Toxicity mediated through the aryl hydrocarbon receptor (AhR). epa.gov |

| Non-Dioxin-like PCBs | Exert toxicity through various mechanisms not involving the AhR. epa.gov |

| Decachlorobiphenyl (PCB-209) | Found to be non-genotoxic and did not induce cytochrome P450 enzymes or endocrine-modulating activities in specific laboratory studies. mdpi.com |

Bioindicator Species and Monitoring of Ecological Impact

Bioindicator species are organisms used to monitor the health of an ecosystem and to assess the impact of environmental contaminants. These species can provide valuable information on the bioavailability and bioaccumulation of pollutants like this compound.

Fish are widely used as bioindicators in aquatic environments due to their ability to accumulate pollutants from their surroundings and their diet. epa.govnih.gov Monitoring PCB concentrations in fish tissue can provide insights into the level of contamination in a particular water body and the potential risks to both wildlife and human consumers. nih.govresearchgate.net Different fish species can show varying patterns of PCB congener accumulation, reflecting differences in their diet, habitat, and metabolic capabilities. researchgate.net

Bivalve molluscs, such as mussels and clams, are also effective bioindicators for monitoring water pollution. researchgate.netnih.gov Their filter-feeding nature and sedentary lifestyle mean that the contaminant levels in their tissues can reflect the quality of the water they inhabit. researchgate.net The "Mussel Watch" program is a long-standing initiative that uses bivalves to monitor the levels of various pollutants, including PCBs, in coastal waters. nih.gov Specific species of molluscs can be selected for monitoring based on their abundance and ability to accumulate the contaminants of interest. nih.gov

Bird eggs are another important tool for monitoring the ecological impact of persistent organic pollutants. nih.govnih.gov The concentration of contaminants in eggs can reflect the exposure of the mother bird and can be used to assess the potential risk to reproductive success. nih.govnih.gov Different bird species can have varying levels of sensitivity to the toxic effects of PCBs. nih.gov For example, the Gray Catbird has been identified as a highly sensitive species and is used to monitor PCB exposure in the Hudson River ecosystem. nih.gov

While these organisms are used to monitor PCBs in general, specific studies identifying the most effective bioindicator species for this compound are limited. Monitoring programs often target a suite of "indicator" PCBs, which are typically the most abundant congeners found in environmental samples. ospar.orgospar.org The selection of specific congeners for monitoring can vary, and detailed, widespread monitoring data for PCB-208 is not as readily available as for some other congeners.

Table 3: Common Bioindicator Species for General PCB Monitoring

| Bioindicator Group | Examples | Rationale for Use |

| Fish | Striped Bass, Dab, various freshwater species | Accumulate PCBs from water and diet; different species can indicate contamination at various trophic levels. nih.govnih.govospar.org |

| Bivalve Molluscs | Mussels (e.g., Mytilus spp.), Clams | Filter-feeders that concentrate pollutants from the water column; sedentary nature reflects local contamination. researchgate.netnih.gov |

| Birds (Eggs) | American Kestrel, Gray Catbird, various waterbirds | Egg concentrations reflect maternal exposure and potential reproductive risk; different species have varying sensitivities. nih.govnih.govnih.gov |

Analytical Methodologies for the Quantification of 2,2 ,3,3 ,4,5,5 ,6,6 Nonachlorobiphenyl

Sample Preparation Techniques for Environmental and Biological Matrices

The initial and critical step in the analysis of 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl involves its isolation from the complex matrices in which it is found. This requires meticulous sample preparation to ensure accurate and reliable quantification.

The extraction of PCBs, including this compound, from environmental and biological samples is a foundational step in their analysis. The choice of extraction method depends heavily on the sample matrix. Common techniques include Soxhlet extraction, solid-phase extraction (SPE), and liquid-liquid extraction. cdc.govnih.govnih.gov For solid matrices like soil and sediment, accelerated solvent extraction (ASE) has been shown to be effective, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet. thermofisher.com

Biological matrices such as fish tissue and human serum present unique challenges due to their high lipid content. nih.gov Techniques like gel permeation chromatography, and the use of materials like Florisil, silica (B1680970) gel, and activated carbon are employed for cleanup to remove interfering compounds. cdc.gov A multi-layer silica gel column combined with an alumina (B75360) column has been developed for the purification of all PCB congeners in environmental samples. researchgate.net For instance, in the analysis of human serum, a liquid-liquid extraction followed by solid-phase extraction is a common approach. nih.govnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the simultaneous extraction of a wide range of organic chemicals, including PCBs, from biological samples with moderate lipid content. nih.gov

Table 1: Common Extraction and Clean-up Techniques for PCB Analysis

| Technique | Sample Matrix | Principle | Reference |

| Soxhlet Extraction | Solid, Biota | Continuous solid-liquid extraction with a solvent. | cdc.gov |

| Solid-Phase Extraction (SPE) | Aqueous, Biological Fluids | Analyte partitions onto a solid sorbent, followed by elution. | cdc.govnih.govnih.gov |

| Liquid-Liquid Extraction | Aqueous, Biological Fluids | Analyte partitions between two immiscible liquid phases. | nih.govnih.gov |

| Accelerated Solvent Extraction (ASE) | Solid | Uses elevated temperatures and pressures to increase extraction efficiency. | thermofisher.com |

| Gel Permeation Chromatography (GPC) | High-Lipid Samples | Separates molecules based on size to remove large lipid molecules. | cdc.gov |

| Florisil/Silica Gel/Activated Carbon Cleanup | Extracts | Adsorption chromatography to remove polar interferences. | cdc.gov |

| QuEChERS | Biological Matrices | A streamlined extraction and cleanup method using salting out and dispersive SPE. | nih.gov |

Following initial extraction and cleanup, enrichment steps are often necessary to concentrate the target analyte to a level suitable for detection. This is particularly crucial when analyzing trace amounts of this compound. Techniques like solid-phase microextraction (SPME) can be used for both extraction and enrichment. nih.gov

Derivatization is not typically required for the analysis of native PCBs like this compound itself. However, for the analysis of its hydroxylated metabolites (OH-PCBs), derivatization is a key step. OH-PCBs are often converted to their methoxy (B1213986) (MeO-) derivatives to improve their chromatographic properties and detection sensitivity by gas chromatography-mass spectrometry (GC-MS). nih.govacs.org Diazomethane is a common reagent used for this methylation process. nih.gov

Chromatographic Separation Technologies

The separation of this compound from other PCB congeners and potential interferences is achieved through high-resolution chromatographic techniques.

High-resolution gas chromatography (HRGC) utilizing capillary columns is the standard for PCB congener-specific analysis. cdc.govnih.gov Capillary columns, typically long and with a narrow internal diameter, provide the high separation efficiency required to resolve the complex mixtures of PCBs found in environmental and biological samples. The choice of the stationary phase within the capillary column is critical for achieving the desired separation. Non-polar columns are often used for the primary separation of PCBs based on their volatility. sepsolve.com

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. sepsolve.comchemistry-matters.comazom.com In GCxGC, the effluent from a primary HRGC column is subjected to a second, shorter column with a different stationary phase, a process facilitated by a modulator. sepsolve.comwikipedia.org This provides a two-dimensional separation, increasing peak capacity and resolving co-eluting compounds that would overlap in a single-dimension GC analysis. sepsolve.comchemistry-matters.com GCxGC has been successfully applied to the analysis of PCBs, providing detailed chemical fingerprints of contaminated samples. chemistry-matters.comnih.gov

Table 2: Comparison of HRGC and GCxGC for PCB Analysis

| Feature | High-Resolution Gas Chromatography (HRGC) | Two-Dimensional Gas Chromatography (GCxGC) | Reference |

| Principle | Separation in a single capillary column. | Separation using two coupled columns with different stationary phases. | cdc.govsepsolve.com |

| Peak Capacity | High | Very High | sepsolve.comazom.com |

| Resolution | Good for many congeners, but co-elution can occur. | Excellent, resolves many co-eluting peaks. | sepsolve.comchemistry-matters.com |

| Application | Standard method for routine PCB analysis. | Analysis of highly complex mixtures and detailed fingerprinting. | cdc.govchemistry-matters.com |

Mass Spectrometric Detection and Quantification Approaches

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound, providing both high sensitivity and selectivity.

When coupled with gas chromatography, mass spectrometers can operate in various modes. Electron ionization (EI) is a common ionization technique for PCBs. nih.govuiowa.edu For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed. nih.govnih.govepa.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which increases sensitivity and reduces interference from matrix components. epa.gov

Tandem mass spectrometry (MS/MS) provides even greater selectivity by monitoring a specific fragmentation reaction of the parent ion. nih.govnih.govnih.gov This is particularly useful in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. Isotope dilution mass spectrometry, which involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled PCB), is the gold standard for accurate quantification as it corrects for losses during sample preparation and analysis. nih.govepa.gov

High-resolution mass spectrometry (HRMS) can also be used, which provides very accurate mass measurements, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. memberclicks.netmdpi.com

Table 3: Mass Spectrometric Techniques for PCB Quantification

| Technique | Principle | Advantages | Reference |

| GC-MS (SIM) | Monitors specific ions of the analyte. | Good sensitivity and selectivity. | epa.gov |

| GC-MS/MS (MRM) | Monitors a specific fragmentation of the analyte ion. | High selectivity, reduces matrix interference. | nih.govnih.govnih.gov |

| Isotope Dilution MS | Uses a stable isotope-labeled internal standard. | Most accurate quantification, corrects for analyte loss. | nih.govepa.gov |

| GC-HRMS | Provides highly accurate mass measurements. | High specificity, can differentiate isobaric compounds. | memberclicks.netmdpi.com |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in gas chromatography-mass spectrometry (GC-MS) for the analysis of PCBs.

Electron Ionization (EI):

EI is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecule, leading to extensive fragmentation. youtube.com For PCBs, a common fragmentation pattern observed in EI mass spectra is the loss of a chlorine atom from the molecular ion. researchgate.net While this fragmentation can provide structural information, it also presents a challenge for quantitative analysis as the fragment ions of a higher chlorinated congener can overlap with the molecular ion cluster of a lower chlorinated congener. researchgate.net For instance, the mass spectrum of a nonachlorobiphenyl could show fragment ions that interfere with the detection of octachlorobiphenyls. Despite this, EI-MS is a valuable tool for identifying and characterizing PCB metabolites, such as sulfate (B86663) conjugates, after appropriate derivatization. nih.govresearchgate.net Studies on derivatized PCB sulfate metabolites have shown that the fragmentation patterns can help determine the position of the sulfate group. nih.gov

Chemical Ionization (CI):

In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation. youtube.com When methane (B114726) is used as the reagent gas, the fragmentation of PCBs is suppressed, which can be advantageous for quantitative analysis by reducing spectral interferences. researchgate.net However, some fragment ions may still be present. researchgate.net A highly selective method for PCB quantification is the use of CI with mass-selected C2H5+ ions from methane, which produces a mass spectrum with minimal fragmentation. researchgate.net

Negative Ion Chemical Ionization (NICI) is another variation that has proven effective for the analysis of higher chlorinated PCBs. tandfonline.com In NICI-MS, PCBs with four or more chlorine atoms tend to form a dominant molecular ion, which is beneficial for their determination. tandfonline.com This technique offers high sensitivity, with detection limits for some planar PCBs in the femtogram range. tandfonline.com

A comparison of the mass spectra of α-hexachlorocyclohexane under EI and NCI conditions illustrates the difference in fragmentation, with NCI producing a much simpler spectrum dominated by the molecular ion. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Congener-Specific Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with high-resolution gas chromatography (HRGC), is the state-of-the-art method for the congener-specific analysis of PCBs. wa.govclu-in.org This technique allows for the detection of analytes with high mass accuracy (to 0.001 AMU), enabling the differentiation of individual PCB congeners from other co-eluting compounds. digitellinc.com

The primary advantage of HRMS is its ability to achieve very low detection limits, often in the picogram or even femtogram range, which is crucial for analyzing trace levels of PCBs in environmental and biological samples. digitellinc.comcdc.gov For example, EPA Method 1668, which utilizes HRGC/HRMS, provides estimated detection limits for selected PCB congeners ranging from 109 to 193 pg/L in water and 11–19 ng/kg in soil and tissue. cdc.gov The high resolving power of HRMS allows for the separation and quantification of all 209 PCB congeners, providing a complete picture of the congener distribution in a sample. wa.govclu-in.org This level of detail is essential for accurate risk assessment, as the toxicity of PCBs varies significantly between different congeners.

Despite its advantages, the use of HRMS for PCB analysis has some drawbacks, including the high cost of standards and the generation of large, complex datasets that require significant time for analysis and interpretation. digitellinc.com

Tandem Mass Spectrometry (MS/MS) for Confirmation and Trace Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the selectivity and sensitivity of PCB analysis, making it particularly suitable for confirmation and trace-level quantification. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and improves detection limits. researchgate.net

The triple quadrupole mass spectrometer is a widely used instrument for MS/MS analysis due to the efficiency of the CID process, its ease of use, and its capability for rapid scanning and high transmission efficiency. nih.govresearchgate.net GC-MS/MS has been successfully applied to the simultaneous determination of PCBs, organochlorine pesticides, and polycyclic aromatic hydrocarbons in various matrices, with detection limits for PCBs in the low µg/kg range. researchgate.net The enhanced selectivity of MS/MS allows for reliable quantification even in complex matrices where co-eluting interferences might be present. researchgate.net

Quality Assurance and Quality Control (QA/QC) Protocols

Robust Quality Assurance and Quality Control (QA/QC) protocols are imperative to ensure the accuracy, precision, and reliability of data generated from the analysis of this compound. These protocols encompass various aspects of the analytical workflow, from sample handling to data reporting.

Use of Isotope-Labeled Internal Standards (e.g., ¹³C-PCBs)

The use of isotope-labeled internal standards is a cornerstone of modern quantitative analysis of organic micropollutants, including PCBs. ub.edu Carbon-13 labeled PCBs (¹³C-PCBs) are ideal internal standards because they have nearly identical chemical and physical properties to their native counterparts. waters.com This ensures that they behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any analyte losses or matrix effects. waters.com

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that relies on the addition of a known amount of an isotope-labeled standard to the sample prior to analysis. dspsystems.euchromservis.eu By measuring the ratio of the response of the native analyte to the labeled standard, precise and accurate concentrations can be determined, often independent of sample matrix variations and extraction efficiencies. waters.comnih.gov Cambridge Isotope Laboratories, for example, offers a wide range of ¹³C-labeled PCB standards for use in IDMS. isotope.comisotope.com It is crucial to verify the purity of the isotope-labeled standard to avoid inaccuracies in quantification. waters.com

Calibration, Detection Limits, and Interlaboratory Validation

Calibration: Proper instrument calibration is fundamental for accurate quantification. unitar.org For PCB analysis, multi-point calibration curves are typically generated using certified reference standards. gcms.cz The response of the instrument to a series of standards of known concentrations is measured to establish a linear relationship between concentration and response. gcms.cz For the analysis of PCB congeners, internal standard calibration is the recommended approach. unitar.org

Detection Limits: The method detection limit (MDL) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy. revistabiomedica.org For PCB analysis, detection limits can vary significantly depending on the analytical technique employed, with HRMS methods generally providing the lowest detection limits. clu-in.org For example, a study comparing different methods found that the estimated sample detection limits for congeners were about 50 times lower than those for homologs and over 400 times lower than for Aroclors. clu-in.org

Interlaboratory Validation: Interlaboratory validation studies are essential for assessing the reproducibility and reliability of an analytical method across different laboratories. nih.gov In these studies, identical samples are analyzed by multiple laboratories, and the results are compared to evaluate the method's performance. nist.gov Such studies have been conducted for PCB analysis in various matrices, including serum, and have highlighted the importance of standardized protocols to achieve comparable results. nih.gov Participation in proficiency testing schemes is a key component of a laboratory's quality assurance program. unitar.org

Advancements in Nonachlorobiphenyl-Specific Analytical Methods

The field of analytical chemistry is continuously evolving, with ongoing advancements aimed at improving the speed, sensitivity, and selectivity of methods for analyzing persistent organic pollutants like nonachlorobiphenyls. nih.govnih.govprimescholars.com

Recent trends include the development of miniaturized and portable analytical devices, which could facilitate on-site analysis and rapid screening of contaminated sites. primescholars.com The integration of nanotechnology is also a promising area, with the potential for developing novel sensors with enhanced sensitivity for trace-level detection. primescholars.com

In the realm of sample preparation, automated systems that combine extraction and evaporation steps are being developed to increase sample throughput and reduce the potential for human error. chromatographyonline.com Techniques such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are becoming more common alternatives to traditional Soxhlet extraction, offering faster extraction times. ub.educhromatographyonline.com

Advances in chromatography include the development of more selective GC columns that can improve the resolution of complex PCB mixtures. chromatographyonline.com Furthermore, the coupling of comprehensive two-dimensional gas chromatography (GC×GC) with mass spectrometry provides enhanced separation power for complex environmental samples. nih.gov

In mass spectrometry, the use of atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are being explored as alternative ionization sources for GC-MS analysis of PCBs. nih.gov Additionally, the increasing use of high-resolution mass spectrometry and tandem mass spectrometry continues to push the boundaries of detection and confirmation of trace-level contaminants. chromatographyonline.com The application of machine learning and artificial intelligence for data analysis is also an emerging trend that can help in processing the large datasets generated by modern analytical instruments. primescholars.com

Environmental Remediation and Management Strategies for Polychlorinated Biphenyls

Bioremediation Technologies

Bioremediation utilizes the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or transform hazardous substances into less toxic forms. mdpi.com It is often considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. tandfonline.com

Bioaugmentation and biostimulation are two key strategies employed to enhance the microbial degradation of PCBs in contaminated soils and sediments. mdpi.com Bioaugmentation involves the introduction of specific, often genetically engineered, microorganisms with known PCB-degrading capabilities into the contaminated site. nih.govresearchgate.net Biostimulation, on the other hand, focuses on stimulating the growth and activity of indigenous microbial populations capable of PCB degradation by adding nutrients, electron acceptors, or other growth-promoting substances. nih.govnih.gov

For highly chlorinated PCBs like 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl, a sequential anaerobic and aerobic treatment is often necessary. Anaerobic microorganisms can reductively dehalogenate highly chlorinated congeners by removing chlorine atoms, particularly from the meta and para positions. nih.gov This process reduces the toxicity of the PCBs and produces less chlorinated congeners that are more susceptible to aerobic degradation. nih.gov Aerobic bacteria can then cleave the biphenyl (B1667301) ring through the action of dioxygenase enzymes. wikipedia.orgnih.gov

Research has shown that the addition of biphenyl, a structural analog of PCBs, can act as a stimulant for the co-metabolic degradation of PCBs. mdpi.com One study on the highly chlorinated decachlorobiphenyl (B1669993) (PCB-209) demonstrated that native bacterial strains, when stimulated with biphenyl, could effectively remove the contaminant from the soil. mdpi.com The success of bioaugmentation often depends on the survival and metabolic activity of the introduced microorganisms in the complex soil environment. nih.gov Combining bioaugmentation with biostimulation can often lead to more effective remediation outcomes. For example, a study on weathered Aroclor-contaminated sediment showed that bioaugmentation with both anaerobic halorespiring and aerobic degrading bacteria resulted in an 80% decrease in total PCB mass. nih.gov

Table 1: Research Findings on PCB Bioremediation

| Treatment Strategy | Microorganism(s) | Target PCB(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bioaugmentation & Biostimulation | Bacillus sp. DCB13, Staphylococcus sp. DCB28, Acinetobacter sp. DCB104 | Decachlorobiphenyl (PCB-209) | Bacterial consortium showed the highest removal potential of PCB-209 from soil. | mdpi.com |

| Bioaugmentation | Arthrobacter sp. strain B1B, Ralstonia eutrophus H850 | Aroclor 1242 | 55-59% PCB removal after 34 applications over 18 weeks. | researchgate.net |

| Concurrent Bioaugmentation | Dehalobium chlorocoercia DF1 (anaerobic), Burkholderia xenovorans LB400 (aerobic) | Weathered Aroclors | 80% decrease in total PCB mass after 120 days in laboratory mesocosms. | nih.gov |

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants from soil and water. nih.govfrontiersin.org This "green" technology is considered cost-effective and has a low impact on soil structure and fertility. frontiersin.org Several mechanisms are involved in the phytoremediation of PCBs:

Phytoextraction: The uptake of PCBs from the soil by plant roots and their translocation to the shoots. mdpi.comnih.gov

Rhizodegradation: The degradation of PCBs in the soil by microorganisms in the rhizosphere (the soil region directly influenced by plant roots). Plant roots release exudates that can stimulate microbial activity and enhance PCB degradation. tandfonline.comfrontiersin.org

Phytodegradation: The breakdown of PCBs within plant tissues by plant enzymes. mdpi.com

Phytovolatilization: The uptake and subsequent release of volatile PCBs into the atmosphere. nih.gov

Studies have shown that certain plant species, such as those from the Cucurbita genus (e.g., zucchini and pumpkin), are particularly effective at extracting PCBs from the soil. nih.gov Research on soils contaminated with Aroclor 1260, which contains highly chlorinated congeners, demonstrated that although translocation to shoots was lower for hepta- to nonachlorobiphenyls compared to less chlorinated congeners, they were still present in measurable amounts in shoot tissues. nih.gov This indicates a potential for phytoextraction of even highly chlorinated PCBs like this compound, although multiple planting cycles may be necessary to achieve significant reductions in soil concentrations. nih.gov

Table 2: Plant Species with Potential for PCB Phytoremediation

| Plant Species | Family | Observed PCB Interaction | Reference(s) |

|---|---|---|---|

| Cucurbita pepo (Pumpkin, Zucchini) | Cucurbitaceae | Effective in phytoextraction of various PCB congeners, including hepta- to nonachlorobiphenyls. | frontiersin.orgnih.gov |